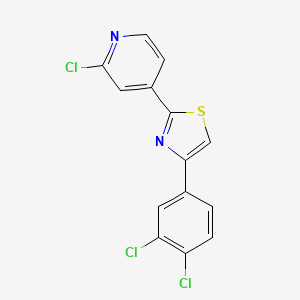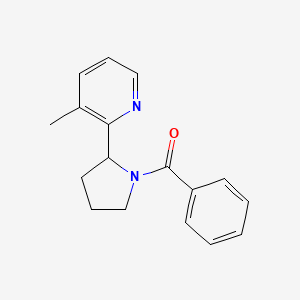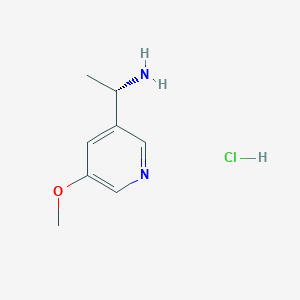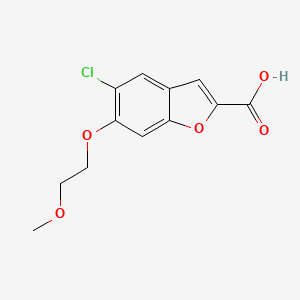
2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with chlorinated pyridine and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the chlorinated pyridine and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2-chloropyridine-4-carbaldehyde and 3,4-dichlorobenzylamine in the presence of a base can lead to the formation of the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorinated positions on the pyridine and phenyl rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorinated positions.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloropyridin-4-yl)-4-phenylthiazole: Lacks the additional chlorination on the phenyl ring.
2-(2-Bromopyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole: Features a bromine atom instead of chlorine on the pyridine ring.
2-(2-Chloropyridin-4-yl)-4-(4-chlorophenyl)thiazole: Has a different chlorination pattern on the phenyl ring.
Uniqueness
2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms can enhance its binding affinity to certain molecular targets and alter its physicochemical properties.
Eigenschaften
Molekularformel |
C14H7Cl3N2S |
|---|---|
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
2-(2-chloropyridin-4-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H7Cl3N2S/c15-10-2-1-8(5-11(10)16)12-7-20-14(19-12)9-3-4-18-13(17)6-9/h1-7H |
InChI-Schlüssel |
XEOGMBYSUPTFIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B11800049.png)



![2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11800071.png)
![7-(3-Fluorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11800075.png)

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide](/img/structure/B11800084.png)


